molecular formula C20H19NO6S B11155788 2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B11155788
M. Wt: 401.4 g/mol
InChI Key: UWHZODKFUGUGSJ-UHFFFAOYSA-N
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Description

2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a synthetic organic compound that belongs to the class of coumarin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated coumarin derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is unique due to the presence of both coumarin and sulfonamide moieties, which may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives.

Properties

Molecular Formula

C20H19NO6S

Molecular Weight

401.4 g/mol

IUPAC Name

(2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C20H19NO6S/c1-3-17(21-28(24,25)16-9-4-13(2)5-10-16)20(23)26-15-8-6-14-7-11-19(22)27-18(14)12-15/h4-12,17,21H,3H2,1-2H3

InChI Key

UWHZODKFUGUGSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=CC2=C(C=C1)C=CC(=O)O2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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